molecular formula C5H6N4 B8594145 5-Amino-1-methyl-1H-pyrazole-3-carbonitrile

5-Amino-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B8594145
M. Wt: 122.13 g/mol
InChI Key: SECWWGNUVQLGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108983B2

Procedure details

To a suspension of 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile (2 g; 13.1 mmol) in a mixture of water (14 mL) and ethanol (120 mL) there are added HCl 37% (170 L) and iron filings (5.1 g; 91 mmol). The reaction mixture is heated for 5 hours at 50° C. After cooling to ambient temperature, the reaction mixture is filtered. The filtrate is concentrated to dryness and then purified by chromatography over silica gel using dichloromethane and ethyl acetate as eluants to yield the expected compound in the form of a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
170 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-])=O)=[CH:5][C:4]([C:10]#[N:11])=[N:3]1.Cl>O.C(O)C.[Fe]>[NH2:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([C:10]#[N:11])[CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1N=C(C=C1[N+](=O)[O-])C#N
Step Two
Name
Quantity
170 L
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.